

# Validating the In Vitro Activity of Ceftazidime Against Clinical Isolates: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceftazidime (hydrate)**

Cat. No.: **B10766187**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro activity of Ceftazidime against a range of clinically significant bacterial isolates. It is designed to offer an objective comparison of Ceftazidime's performance, supported by experimental data, to aid in research and development. This document outlines detailed experimental protocols for susceptibility testing and presents quantitative data in a clear, comparative format.

## Introduction to Ceftazidime

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*.<sup>[1]</sup> It exerts its bactericidal effect by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, the emergence of resistance, primarily through the production of  $\beta$ -lactamases, has necessitated continuous evaluation of its in vitro efficacy.

## Comparative In Vitro Activity of Ceftazidime

The following tables summarize the minimum inhibitory concentrations (MICs) of Ceftazidime against various clinical isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

**Table 1: In Vitro Activity of Ceftazidime against Enterobacterales**

| Organism              | No. of Isolates | Ceftazidime MIC Range (mg/L) | Ceftazidime MIC50 (mg/L) | Ceftazidime MIC90 (mg/L) |
|-----------------------|-----------------|------------------------------|--------------------------|--------------------------|
| Escherichia coli      | 331             | ≤0.25 - >128                 | ≤0.25                    | ≤0.25                    |
| Klebsiella pneumoniae | 331             | ≤0.25 - >128                 | 1                        | 4                        |
| Enterobacter spp.     | 331             | ≤0.25 - >128                 | ≤0.25                    | ≤0.25                    |
| Proteus mirabilis     | 331             | ≤0.25 - >128                 | ≤0.25                    | ≤0.25                    |
| Serratia spp.         | 331             | ≤0.25 - >128                 | 1                        | 4                        |
| Citrobacter spp.      | 331             | ≤0.25 - >128                 | 1                        | 4                        |

Data compiled from a study comparing Ceftazidime with other cephalosporins.[\[2\]](#)[\[3\]](#)[\[4\]](#)

**Table 2: In Vitro Activity of Ceftazidime against Pseudomonas aeruginosa**

| No. of Isolates | Ceftazidime MIC Range (mg/L) | Ceftazidime MIC50 (mg/L) | Ceftazidime MIC90 (mg/L) |
|-----------------|------------------------------|--------------------------|--------------------------|
| 3902            | ≤1 - >32                     | 2                        | 32                       |
| 331             | 0.5 - >128                   | 2                        | 4                        |

Data from multiple surveillance studies.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

**Table 3: Comparative Activity of Ceftazidime and Ceftazidime-Avibactam against P. aeruginosa**

| Agent                 | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |
|-----------------------|-----------------|--------------|--------------|--------------------|
| Ceftazidime           | 1909            | 2            | 32           | 83.8               |
| Ceftazidime-Avibactam | 1909            | 2            | 8            | 96.9               |

This table highlights the restored activity of Ceftazidime against many isolates when combined with the  $\beta$ -lactamase inhibitor Avibactam.[\[6\]](#)[\[7\]](#)

## Mechanisms of Resistance to Ceftazidime

Resistance to Ceftazidime in Gram-negative bacteria is a multifactorial process. The primary mechanisms include:

- Enzymatic Degradation: Production of  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring of Ceftazidime, rendering it inactive. This includes Extended-Spectrum  $\beta$ -Lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases.[\[8\]](#)[\[9\]](#)
- Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or modification of porin channels (e.g., OprD in *P. aeruginosa*), which restrict the entry of Ceftazidime into the cell.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Efflux Pumps: The overexpression of multidrug efflux pumps (e.g., MexAB-OprM in *P. aeruginosa*) that actively transport Ceftazidime out of the bacterial cell.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Target Site Modification: Alterations in the penicillin-binding proteins (PBPs), the target of Ceftazidime, which reduce the binding affinity of the drug.[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanisms of bacterial resistance to Ceftazidime.

## Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of bacteria to Ceftazidime are crucial for accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.

### Broth Microdilution Method (based on CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Ceftazidime powder
- Bacterial isolates for testing
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Micropipettes and sterile tips

**Procedure:**

- Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime at a known concentration according to the manufacturer's instructions.
- Prepare Serial Dilutions: Perform two-fold serial dilutions of the Ceftazidime stock solution in CAMHB directly in the microtiter plate wells to achieve the desired final concentration range.
- Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation. Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8 \text{ CFU/mL}$ .
- Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5 \text{ CFU/mL}$  in each well.
- Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted Ceftazidime. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the microtiter plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.

- Determine MIC: After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth.

## Kirby-Bauer Disk Diffusion Method (based on CLSI M02)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

### Materials:

- Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
- Ceftazidime disks (30 µg)
- Bacterial isolates for testing
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Metric ruler or caliper

### Procedure:

- Prepare Inoculum: As described in the broth microdilution method, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
- Apply Ceftazidime Disk: Aseptically apply a 30 µg Ceftazidime disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
- Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

- Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the Ceftazidime disk in millimeters.
- Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by the CLSI to determine if the isolate is susceptible, intermediate, or resistant to Ceftazidime.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in-vitro activity of ceftazidime compared with that of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Susceptibility of *Pseudomonas aeruginosa* to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. engineering.org.cn [engineering.org.cn]
- 9. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical *Pseudomonas aeruginosa* isolates from Switzerland [frontiersin.org]
- To cite this document: BenchChem. [Validating the In Vitro Activity of Ceftazidime Against Clinical Isolates: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10766187#validating-the-in-vitro-activity-of-ceftazidime-against-clinical-isolates>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)